5-(4-Chlorobutyl)-1H-pyrazole: Technical Monograph & Synthetic Guide
5-(4-Chlorobutyl)-1H-pyrazole: Technical Monograph & Synthetic Guide
Topic: 5-(4-chlorobutyl)-1H-pyrazole CAS number and molecular identifiers Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
[1]
Executive Summary & Chemical Identity[1][2][3]
5-(4-Chlorobutyl)-1H-pyrazole is a bifunctional heterocyclic building block utilized in medicinal chemistry for the synthesis of bioactive scaffolds.[1][2] It serves as a critical intermediate for introducing a pyrazole moiety via a flexible alkyl linker, often employed in the development of kinase inhibitors, GPCR ligands, and bioisosteres of tetrazole-containing drugs (e.g., Cilostazol analogs).[3]
Researchers must exercise caution regarding nomenclature. Due to annular tautomerism in unsubstituted pyrazoles, 5-(4-chlorobutyl)-1H-pyrazole is chemically equivalent to 3-(4-chlorobutyl)-1H-pyrazole in solution.[1][2] However, it is structurally distinct from the N-alkylated isomer, 1-(4-chlorobutyl)-1H-pyrazole.[1][3]
Molecular Identifiers[1][2][3][4][5][6][7][8]
| Identifier | Value | Notes |
| CAS Number | 1245647-69-1 | Specific to the C-linked (3/5-substituted) tautomer.[1] |
| Chemical Name | 3-(4-Chlorobutyl)-1H-pyrazole | IUPAC preferred name often defaults to the '3-' isomer.[1][2] |
| Molecular Formula | C | |
| Molecular Weight | 158.63 g/mol | |
| SMILES | ClCCCCC1=NNC=C1 | Tautomeric representation.[3][2][4] |
| InChI Key | WTZSQTVRLASPGN-UHFFFAOYSA-N | |
| Related CAS | 195885-59-7 | Warning:[1] This is the N-substituted 1-(4-chlorobutyl)-1H-pyrazole . |
Structural Architecture & Tautomerism
The reactivity of 5-(4-chlorobutyl)-1H-pyrazole is governed by its annular tautomerism.[1][2] In the absence of N-substitution, the hydrogen atom oscillates between N1 and N2, rendering the C3 and C5 positions equivalent over time.[3]
Tautomeric Equilibrium Diagram
Caption: Dynamic equilibrium between the 3- and 5-substituted forms. In solution, these species are indistinguishable until derivatized.[3]
Synthetic Pathways[1][5][7][11][12][13][14][15]
The synthesis of C-substituted pyrazoles typically follows the Knorr Pyrazole Synthesis or modified cyclocondensation strategies.[2] The challenge lies in installing the alkyl chloride "warhead" without inducing intramolecular cyclization (e.g., to a bicyclic fused system) or N-alkylation during the process.
Protocol A: Cyclocondensation (Preferred Route)
This route utilizes a protected
-
Precursor Synthesis: Claisen condensation of 6-chlorohexan-2-one with ethyl formate generates the
-keto aldehyde intermediate (7-chloro-3-oxoheptanal).[1][2] -
Cyclization: Treatment with hydrazine hydrate at controlled pH (typically acidic to neutral) favors the formation of the pyrazole ring.[3][2]
Protocol B: Lithiation-Alkylation (High Precision)
For late-stage functionalization, a protected pyrazole can be lithiated.[1][3][2]
-
Protection: 1H-pyrazole is protected with a THP (tetrahydropyranyl) or SEM group.[1][3][2]
-
Lithiation: Treatment with
-BuLi at -78°C selectively lithiates the C5 position.[1][3][2] -
Alkylation: Addition of 1-bromo-4-chlorobutane (or 1-chloro-4-iodobutane) introduces the chain.[1][2]
-
Deprotection: Acidic hydrolysis removes the protecting group.[3][2]
Synthetic Workflow Diagram
Caption: Retrosynthetic pathway via modified Knorr synthesis using a keto-aldehyde precursor.
Applications in Drug Discovery[2][4][10]
5-(4-Chlorobutyl)-1H-pyrazole acts as a bifunctional linker .[1][2] The pyrazole ring serves as a hydrogen bond donor/acceptor (often binding to the hinge region of kinases), while the chlorobutyl chain acts as an electrophilic tether to reach solvent-exposed areas or hydrophobic pockets.
Key Reaction: N-Alkylation of Secondary Amines
The primary utility of this compound is in
Experimental Protocol: Coupling with Piperazine Derivative
-
Dissolution: Dissolve 5-(4-chlorobutyl)-1H-pyrazole (1.0 eq) and the secondary amine (1.1 eq) in dry DMF or Acetonitrile.
-
Base Addition: Add anhydrous
(3.0 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the Finkelstein reaction. -
Reflux: Heat to 60-80°C for 12-18 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Physicochemical Properties & Characterization
| Property | Value (Predicted/Exp) | Significance |
| Physical State | White to off-white solid | |
| Melting Point | 45-50°C | Low melting solid; handle with care.[1][3][5] |
| Boiling Point | ~310°C (760 mmHg) | High boiling point due to H-bonding.[1][3][2] |
| pKa (Pyrazole NH) | ~14.0 | Weak acid; deprotonates with strong bases (NaH).[3] |
| pKa (Conjugate Acid) | ~2.5 | Pyrazole N2 is weakly basic.[3][2] |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity; good membrane permeability.[1][3][2] |
Analytical Expectations
-
1H NMR (DMSO-d6):
~12.5 (br s, 1H, NH), 7.5 (d, 1H, Py-H), 6.0 (d, 1H, Py-H), 3.6 (t, 2H, CH2-Cl), 2.6 (t, 2H, Py-CH2), 1.7-1.8 (m, 4H, alkyl chain).[3] -
MS (ESI+): m/z 159.07 [M+H]+ (characteristic chlorine isotope pattern 3:1).[3]
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Alkylating Agent: The chlorobutyl moiety is a potential genotoxic impurity (PGI).[3][2] It can alkylate DNA bases.[3][2] Handle in a fume hood with double nitrile gloves.[3][2]
Stability:
-
Store at 2-8°C under inert gas.
-
Avoid strong bases unless intended for reaction (risk of self-alkylation/polymerization).[1][3][2]
References
-
PubChem. (2025).[3][2] Compound Summary: 1H-Pyrazole derivatives and tautomerism. National Library of Medicine.[3][2] Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles and substituted pyrazoles. Retrieved from [Link]
Sources
- 1. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-teterzole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 1-(4-CHLOROBUTYL)-1H-PYRAZOLE | 195885-59-7 [chemicalbook.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
